Cas no 1353977-45-3 (2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-acetamide)

2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-acetamide is a brominated pyridine derivative with a functionalized acetamide backbone, serving as a versatile intermediate in organic synthesis and pharmaceutical research. Its structure features a reactive 2-bromo substituent on the pyridine ring, enabling further functionalization via cross-coupling reactions, while the N-methyl acetamide moiety enhances solubility and stability. This compound is particularly valuable in medicinal chemistry for the development of targeted small-molecule inhibitors and bioactive agents. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a useful building block for constructing complex heterocyclic frameworks. High purity and consistent quality ensure reliable performance in research applications.
2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-acetamide structure
1353977-45-3 structure
Product Name:2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-acetamide
CAS No:1353977-45-3
MF:C9H12BrN3O
MW:258.115080833435
CID:2167899
Update Time:2025-05-26

2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-n-(2-bromo-pyridin-4-ylmethyl)-n-methyl-acetamide
    • 2-Amino-N-((2-bromopyridin-4-yl)methyl)-N-methylacetamide
    • AM94211
    • 2-Amino-N-(2-bromopyridin-4-ylmethyl)-N-methylacetamide
    • 2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-acetamide
    • Inchi: 1S/C9H12BrN3O/c1-13(9(14)5-11)6-7-2-3-12-8(10)4-7/h2-4H,5-6,11H2,1H3
    • InChI Key: DUCUMAWSXPYAJP-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CN=1)CN(C)C(CN)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 201
  • Topological Polar Surface Area: 59.2

2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
086635-500mg
2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-acetamide
1353977-45-3
500mg
£755.00 2022-03-01

Additional information on 2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-acetamide

Compound CAS No. 1353977-45-3: 2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-acetamide

The compound with CAS No. 1353977-45-3, known as 2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-acetamide, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of acetamides, which are widely used in drug design due to their versatile functional groups and ability to interact with biological targets through hydrogen bonding and other non-covalent interactions.

2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-acetamide features a pyridine ring substituted with a bromine atom at the 2-position and an acetamide group at the 4-position. The acetamide group itself is further modified with an amino group and a methyl group, creating a molecule with multiple functional groups that can participate in various chemical reactions or biological interactions. The presence of the bromine atom introduces additional electronic effects, making this compound potentially useful in medicinal chemistry for tuning pharmacokinetic properties such as solubility, permeability, and bioavailability.

Recent studies have highlighted the importance of pyridine-containing compounds in drug discovery, particularly in the development of kinase inhibitors and other enzyme-targeted therapies. The pyridinyl moiety in this compound is known to contribute to aromaticity and planarity, which are crucial for molecular recognition in biological systems. Additionally, the bromine substitution at the 2-position can influence the electronic environment of the pyridine ring, potentially enhancing its ability to bind to specific protein targets.

The acetamide group in this molecule is another key feature. Acetamides are commonly used as bioisosteres of carboxylic acids, offering improved stability and reduced toxicity while maintaining the ability to form hydrogen bonds. In this compound, the acetamide group is further modified with an amino group and a methyl group, creating a structure that may exhibit unique pharmacodynamic properties. The amino group can act as a hydrogen bond donor, while the methyl group can provide steric bulk and influence the overall conformation of the molecule.

From a synthetic perspective, 2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-acetamide can be prepared through a variety of routes, including nucleophilic substitution reactions or coupling reactions involving appropriate intermediates. The synthesis of such compounds often requires careful optimization to ensure high yields and purity, particularly given the complexity of the structure.

In terms of applications, this compound has shown promise in preliminary studies as a potential lead molecule for drug development. Its structure suggests potential activity against various therapeutic targets, including kinases, proteases, and other enzymes implicated in diseases such as cancer and inflammatory disorders. Recent research has also explored the use of similar compounds in targeted drug delivery systems, where their structural features can be exploited to enhance specificity and reduce off-target effects.

The bromine substitution at the 2-position of the pyridine ring not only contributes to the electronic properties of the molecule but also serves as a site for further functionalization. This allows for modular synthesis approaches where additional substituents can be introduced to fine-tune the molecule's properties according to specific requirements. For example, substituting bromine with other halogens or functional groups could lead to derivatives with enhanced bioactivity or improved pharmacokinetic profiles.

Another area of interest lies in the potential for this compound to act as a scaffold for building larger molecular frameworks. The combination of a pyridine ring with an acetamide group provides a versatile platform for attaching additional functional groups or linking to other biologically active moieties. This makes it an attractive candidate for combinatorial chemistry approaches aimed at discovering novel therapeutic agents.

From a mechanistic standpoint, understanding how 2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-acetamide interacts with biological targets is crucial for its development as a drug candidate. Computational studies have been instrumental in predicting binding modes and identifying key residues involved in molecular recognition. These insights guide experimental efforts aimed at optimizing the compound's activity and selectivity.

In conclusion, CAS No. 1353977-45-3, or 2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-acetamide, represents an intriguing molecule with significant potential in chemical research and pharmaceutical development. Its unique structure combines several functional groups that offer opportunities for both synthetic innovation and therapeutic application. As research continues to uncover its full potential, this compound may play an important role in advancing our understanding of molecular design principles and their application to real-world health challenges.

Recommended suppliers
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.